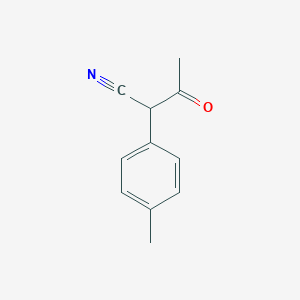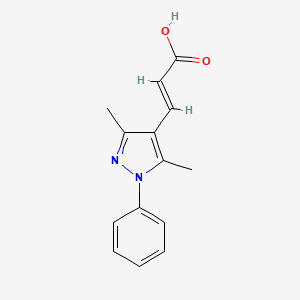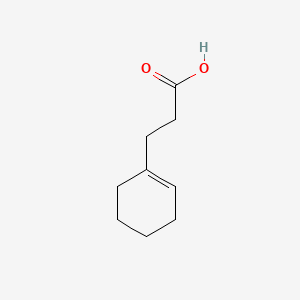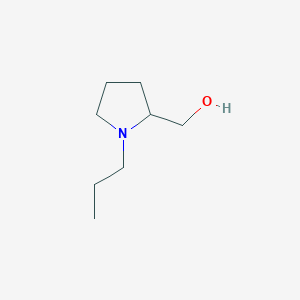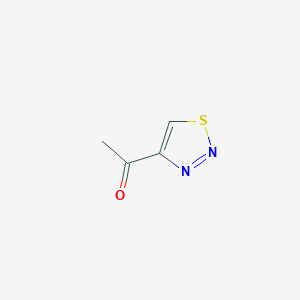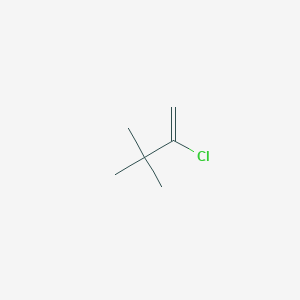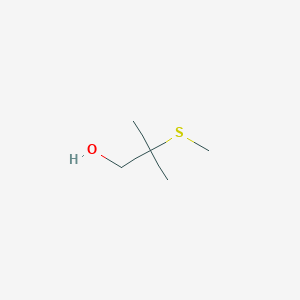
1-tert-Butoxypropan-2-one
Übersicht
Beschreibung
Synthesis Analysis
1-tert-Butoxypropan-2-ol is generally manufactured by reacting isobutylene with excess propylene glycol in the presence of a solid-resin etherification catalyst. The product is then distilled to produce ≥ 99% of the α-isomer, 1-tert-butoxypropan-2-ol .Molecular Structure Analysis
The molecular formula of 1-tert-Butoxypropan-2-one is C7H16O2. It has a relative molecular mass of 132.2 . The InChI key is KKJVWCBWUAYCRX-UHFFFAOYSA-N .Chemical Reactions Analysis
1-tert-Butoxypropan-2-one can be produced as a direct reaction product of acetone with tert-butyl hydroperoxide .Physical And Chemical Properties Analysis
1-tert-Butoxypropan-2-one is a colourless, combustible liquid with a characteristic odour similar to that of eucalyptus. It has a boiling point of 151 °C and a melting point of -27 °C. It has a specific gravity of 0.87 at 25/4 °C. It is soluble in water (18% at 20 °C) and miscible with many organic solvents .Wissenschaftliche Forschungsanwendungen
Carcinogenic Potential Evaluation
The International Agency for Research on Cancer (IARC) has evaluated the carcinogenic potential of 1-tert-Butoxypropan-2-one . This evaluation was based on the availability of complex mechanistic data and new epidemiological studies .
Use as a tert-butoxycarbonylation Reagent
1-tert-Butoxypropan-2-one is used as a tert-butoxycarbonylation reagent. This application is particularly useful for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids.
Involvement in [1,3]-Sigmatropic Shift
1-tert-Butoxypropan-2-one is involved in a [1,3]-sigmatropic shift . This shift is a type of organic reaction and rearrangement, and the involvement of 1-tert-Butoxypropan-2-one in this process suggests its potential utility in organic synthesis .
Wirkmechanismus
Target of Action
1-tert-Butoxypropan-2-one is primarily used as a solvent in various applications .
Mode of Action
It’s known that the compound can react with other substances, such as tert-butyl hydroperoxide, to form new compounds .
Biochemical Pathways
It’s suggested that the compound could undergo oxidation to produce propylene glycol, which could be further metabolized to lactic acid and pyruvic acid, undergoing tricarboxylic acid cycle conversion to carbon dioxide .
Pharmacokinetics
The pharmacokinetics of 1-tert-Butoxypropan-2-one involve rapid absorption and elimination in animal models . The compound follows concentration-dependent non-linear kinetics, with a half-life of approximately 16 minutes in rats . Urinary excretion accounted for 48–67% of an orally administered dose of 1-tert-Butoxypropan-2-one .
Result of Action
It’s known that the compound can cause irritation to the skin and eyes . In animal studies, target organs following exposure include the kidneys and liver .
Action Environment
The action of 1-tert-Butoxypropan-2-one can be influenced by environmental factors. For instance, occupational exposure to the compound may induce genotoxic effects and may cause cancer . .
Safety and Hazards
Zukünftige Richtungen
1-tert-Butoxypropan-2-one is used as a solvent in all-purpose cleaning products, coatings, inks, adhesives, lacquers, and latex paints. There is a potential for occupational exposure in places where 1-tert-butoxypropan-2-ol is produced or used . The Health Council of the Netherlands assessed whether occupational exposure to 1-tert-butoxypropan-2-ol may induce genotoxic effects and may cause cancer. The Council recommends classifying the substance as suspected to be carcinogenic to humans, which corresponds with a classification in category 2 and label with H351 (suspected of causing cancer) .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJVWCBWUAYCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509631 | |
| Record name | 1-tert-Butoxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butoxypropan-2-one | |
CAS RN |
28047-99-6 | |
| Record name | 1-tert-Butoxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



